molecular formula C₇H₅D₃N₂O B1156550 N-Methylisonicotinamide-d3

N-Methylisonicotinamide-d3

Cat. No.: B1156550
M. Wt: 139.17
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylisonicotinamide-d3, also known as this compound, is a useful research compound. Its molecular formula is C₇H₅D₃N₂O and its molecular weight is 139.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
N-Methylisonicotinamide-d3 is frequently used as an internal standard in mass spectrometry due to its stable isotopic signature. The presence of deuterium atoms allows for precise quantification and tracking of metabolites in complex biological samples. This is particularly useful in studies involving metabolic pathways where accurate measurements are crucial.

Nuclear Magnetic Resonance Spectroscopy
In nuclear magnetic resonance spectroscopy, the distinct chemical environment provided by deuterium enhances the sensitivity and resolution of spectral data. This application is vital for understanding molecular interactions and dynamics within biological systems.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)
Recent studies have highlighted the role of this compound as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the metabolism of nicotinamide. The compound has demonstrated significant inhibitory activity against NNMT, with reported IC50 values ranging from 1.97 μM to 21.75 μM in various cell-based assays . This inhibition can influence nicotinamide levels and has potential implications for metabolic regulation.

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially enhancing cell viability under stress conditions . This suggests a protective role against neurodegenerative diseases, making it a candidate for further investigation in neurological disorders.

Pharmacological Implications

Transport Modulation
this compound interacts with various neurotransmitter systems, including dopaminergic and cholinergic pathways. It facilitates the transport of dopaminergic neuromodulators, supporting neuronal integrity within the central nervous system. Additionally, it mediates acetylcholine transport at airway epithelial cells, indicating a role in respiratory function.

Case Studies

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

Study Focus Findings
Study on NNMT InhibitionIn vitro assaysDemonstrated IC50 values for this compound ranging from 1.97 μM to 21.75 μM .
Neuroprotective EffectsOxidative stress modulationReduced oxidative stress markers and enhanced cell viability under stress conditions .
Transport MechanismsNeurotransmitter interactionFacilitated transport of dopaminergic neuromodulators.

Properties

Molecular Formula

C₇H₅D₃N₂O

Molecular Weight

139.17

Synonyms

4-N-Methylcarbamoylpyridine-d3;  N-Methyl-4-picolylamine-d3;  N-Methyl-4-pyridinecarboxamide-d3;  NSC 87279-d3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.